Cas no 70803-96-2 ((1H-Indol-7-yl)(phenyl)methanone)
(1H-Indol-7-yl)(phenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- (1H-Indol-7-yl)(phenyl)methanone
- Methanone, 1H-indol-7-ylphenyl-
- 1H-indol-7-yl(phenyl)methanone
- 7-benzoylindole
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- Inchi: 1S/C15H11NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-10,16H
- InChI Key: FIAMTEUKWUNTSP-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1C=CC=C2C=CNC=12
Computed Properties
- Exact Mass: 221.08413
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 32.86
(1H-Indol-7-yl)(phenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009702-1g |
(1H-Indol-7-yl)(phenyl)methanone |
70803-96-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| TRC | I655820-100mg |
(1H-Indol-7-yl)(phenyl)methanone |
70803-96-2 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I655820-500mg |
(1H-Indol-7-yl)(phenyl)methanone |
70803-96-2 | 500mg |
$ 230.00 | 2022-06-04 | ||
| TRC | I655820-1g |
(1H-Indol-7-yl)(phenyl)methanone |
70803-96-2 | 1g |
$ 340.00 | 2022-06-04 | ||
| Chemenu | CM123688-1g |
(1H-indol-7-yl)(phenyl)methanone |
70803-96-2 | 95% | 1g |
$333 | 2021-08-05 | |
| Apollo Scientific | OR305241-250mg |
1H-Indol-7-yl(phenyl)methanone |
70803-96-2 | 95% | 250mg |
£450.00 | 2023-09-02 | |
| Apollo Scientific | OR305241-1g |
1H-Indol-7-yl(phenyl)methanone |
70803-96-2 | 95% | 1g |
£950.00 | 2023-09-02 | |
| Chemenu | CM123688-1g |
(1H-indol-7-yl)(phenyl)methanone |
70803-96-2 | 95% | 1g |
$374 | 2024-07-24 | |
| Ambeed | A335425-1g |
(1H-Indol-7-yl)(phenyl)methanone |
70803-96-2 | 95+% | 1g |
$904.0 | 2025-04-17 | |
| Ambeed | A335425-250mg |
(1H-Indol-7-yl)(phenyl)methanone |
70803-96-2 | 95+% | 250mg |
$361.0 | 2025-04-17 |
(1H-Indol-7-yl)(phenyl)methanone Suppliers
(1H-Indol-7-yl)(phenyl)methanone Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on (1H-Indol-7-yl)(phenyl)methanone
Professional Introduction to (1H-Indol-7-yl)(phenyl)methanone (CAS No. 70803-96-2)
(1H-Indol-7-yl)(phenyl)methanone, with the chemical formula C₁₅H₁₁NO, is a significant compound in the field of organic chemistry and pharmaceutical research. This review aims to provide a comprehensive overview of its properties, applications, and recent advancements in its study, emphasizing its role in modern medicinal chemistry.
The compound belongs to the class of indole derivatives, which are well-documented for their diverse biological activities. Specifically, (1H-Indol-7-yl)(phenyl)methanone has garnered attention due to its structural features that make it a versatile intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure consists of an indole ring system linked to a phenyl group through a methanone moiety, which provides multiple sites for functionalization and interaction with biological targets.
In recent years, there has been a surge in research focused on indole derivatives as potential therapeutic agents. The indole core is particularly interesting because it is found in numerous natural products and bioactive compounds. For instance, (1H-Indol-7-yl)(phenyl)methanone has been investigated for its potential role in modulating enzyme activity and cellular signaling pathways. These studies have highlighted its significance in the development of drugs targeting neurological disorders, inflammation, and cancer.
One of the most compelling aspects of (1H-Indol-7-yl)(phenyl)methanone is its utility as a building block in drug design. Its ability to undergo various chemical transformations allows researchers to modify its structure and enhance its pharmacological properties. For example, functional groups can be introduced at different positions on the indole and phenyl rings to improve solubility, bioavailability, and target specificity. This flexibility has made it a valuable asset in medicinal chemistry campaigns.
Recent studies have demonstrated the potential of (1H-Indol-7-yl)(phenyl)methanone in the development of novel anti-inflammatory agents. In particular, derivatives of this compound have shown promising activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By selectively inhibiting COX enzymes, these derivatives may offer therapeutic benefits similar to nonsteroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer side effects.
Another area where (1H-Indol-7-yl)(phenyl)methanone has shown promise is in oncology research. Several preclinical studies have indicated that indole derivatives can induce apoptosis and inhibit proliferation in cancer cells. The methanone linkage in (1H-Indol-7-yl)(phenyl)methanone facilitates further derivatization, enabling the creation of compounds that specifically target cancer-specific pathways. This has led to interest in exploring its potential as an anticancer therapeutic or as a component of combination therapies.
The synthesis of (1H-Indol-7-yl)(phenyl)methanone involves well-established organic reactions, including condensation and cyclization processes. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making it more accessible for research purposes. Additionally, computational chemistry techniques have been employed to optimize synthetic routes and predict the biological activity of newly designed derivatives.
In conclusion, (1H-Indol-7-yl)(phenyl)methanone (CAS No. 70803-96-2) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it a valuable scaffold for drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of medicinal chemistry innovation.
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